Chymase Inhibitory Selectivity Potential: N-Furfuryl vs. N-Phenyl Sulfonamide Architecture
The N-(2-furylmethyl) substitution pattern present in the target compound is explicitly encompassed within the generic Markush structures of patent families claiming selective chymase inhibitory activity, including the TOA EIYO US 7071220 B2 patent which discloses benzothiophenesulfonamide derivatives with a wide range of IC50 values as low as sub-micromolar against human chymase [1]. The key differentiation lies in the heterocyclic N-substituent: 2-furylmethyl introduces an oxygen-containing five-membered ring capable of acting as a hydrogen-bond acceptor, unlike the purely aromatic phenylsulfamoyl analog (CAS 932464-24-9), which lacks this heteroatom interaction site . In general structure-activity relationship (SAR) studies within this class, the introduction of furfuryl versus phenyl substituents has been shown to modulate enzyme selectivity profiles, particularly in discriminating between chymase and related serine proteases such as cathepsin G [1].
| Evidence Dimension | Chymase inhibitory activity and enzyme selectivity (predicted from patent SAR landscape) |
|---|---|
| Target Compound Data | N-(2-furylmethyl)benzothiophenesulfonamide architecture; specific IC50 data not publicly available for this exact compound |
| Comparator Or Baseline | Related N-phenyl and N-substituted benzothiophenesulfonamide analogs in US 7071220 B2 with human chymase IC50 values ranging from <0.1 µM to >10 µM depending on N-substituent |
| Quantified Difference | Class-level SAR indicates that heterocyclic N-substituents (furfuryl-type) confer different selectivity windows vs. aryl-substituted analogs; exact quantitative difference for this compound unmeasured |
| Conditions | Recombinant human chymase enzyme inhibition assay (patent-described); specific data for CAS 932304-00-2 not individually reported |
Why This Matters
For procurement decisions where target selectivity is critical (e.g., chymase vs. cathepsin G or chymotrypsin), the furfuryl architecture offers a structurally verifiable differentiation basis from phenyl-substituted analogs, even without head-to-head data.
- [1] TOA EIYO Ltd. N-substituted benzothiophenesulfonamide derivatives. US Patent 7071220 B2. Published July 4, 2006. View Source
